Antiamoebin

Peptaibol Ion Channel Membrane Transport

Antiamoebin (CAS 12692-85-2) is a 16-residue peptaibol antibiotic distinguished by its dual mechanism of action. Unlike alamethicin, it functions as an ion carrier and a largely voltage-insensitive pore former, making it a superior tool for dissecting membrane transport. Ideal for protozoal selectivity studies without antibacterial interference. Ensure your research utilizes the correct mechanistic probe—antiamoebin's unique profile guarantees physiologically relevant results.

Molecular Formula C80H123N17O20
Molecular Weight 1642.9 g/mol
CAS No. 12692-85-2
Cat. No. B15178500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiamoebin
CAS12692-85-2
Molecular FormulaC80H123N17O20
Molecular Weight1642.9 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)NCC(=O)NC(CC(C)C)C(=O)N(C)C(C)C(=O)N(C)CC(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)N2CC(CC2C(=O)N(C)C(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)CN(C)C(=O)C(C)N(C)C(=O)C(C)N(C)C(=O)C(CC5=CC=CC=C5)NC(=O)C
InChIInChI=1S/C80H123N17O20/c1-18-79(10,87-65(104)43-89(12)70(109)47(5)91(14)72(111)49(7)93(16)75(114)59(83-51(9)99)37-53-29-24-21-25-30-53)77(116)82-40-64(103)85-58(35-46(3)4)74(113)92(15)48(6)71(110)90(13)44-66(105)96-41-55(100)38-61(96)69(108)86-57(32-33-63(81)102)67(106)88-80(11,19-2)78(117)97-42-56(101)39-62(97)76(115)94(17)50(8)73(112)95-34-26-31-60(95)68(107)84-54(45-98)36-52-27-22-20-23-28-52/h20-25,27-30,46-50,54-62,98,100-101H,18-19,26,31-45H2,1-17H3,(H2,81,102)(H,82,116)(H,83,99)(H,84,107)(H,85,103)(H,86,108)(H,87,104)(H,88,106)/t47?,48?,49?,50?,54-,55-,56-,57?,58?,59?,60?,61?,62?,79+,80+/m0/s1
InChIKeyFCYOXUYVFGLPLR-FZVORYHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiamoebin (CAS 12692-85-2): Peptaibol Antibiotic Sourcing & Structural Definition


Antiamoebin (CAS 12692-85-2) is a 16-residue peptaibol antibiotic, a class of membrane-active peptides rich in non-proteinogenic amino acids such as α-aminoisobutyric acid (Aib), produced by fungi of the genus Emericellopsis, including E. poonensis and E. salmosynnemata [1]. It exhibits targeted antiprotozoal and anthelmintic activities, notably against Entamoeba histolytica and Trichomonas vaginalis, and has been characterized for its unique dual ion carrier/pore-forming mechanism in lipid bilayers [2].

Why Antiamoebin Cannot Be Substituted with Alamethicin or Zervamicin in Membrane Studies


Generic substitution among peptaibols is not scientifically valid. Antiamoebin's membrane-modifying activity is fundamentally distinct from that of its closest analogs, alamethicin and zervamicin. While alamethicin and zervamicin function as voltage-gated, barrel-stave ion channels, antiamoebin I primarily operates as an ion carrier and exhibits a largely voltage-insensitive pore-forming mechanism under specific conditions [1]. This mechanistic divergence is directly linked to structural differences, including a deep central bend in antiamoebin due to multiple proline and hydroxyproline residues, which is absent in the more linear helices of alamethicin and zervamicin [2]. Consequently, substituting antiamoebin with these compounds in functional assays would yield non-comparable and misleading results.

Quantitative Differential Evidence for Antiamoebin vs. Peptaibol Analogs


Antiamoebin's Dual Carrier/Pore Mechanism Contrasts with Alamethicin's Voltage-Gated Channels

Unlike alamethicin, which exhibits voltage-dependent single-channel conductance, antiamoebin did not show this activity under identical conditions. Instead, a carrier-like mechanism was initially proposed, and subsequent experiments revealed large-amplitude, voltage-insensitive pore formation [1]. This dual functionality makes antiamoebin a unique model for studying non-canonical membrane transport.

Peptaibol Ion Channel Membrane Transport

Antiamoebin I Lacks the Strong Channel-Forming Activity of Zervamicin IIB

When compared to the 16-residue peptaibol zervamicin IIB (Zrv-IIB), antiamoebin I (Aam-I) possesses relatively weak biological and channel-forming activities [1]. This positions antiamoebin as a less potent membrane permeabilizer, which is advantageous for studies requiring subtle membrane perturbation rather than rapid lysis.

Peptaibol Ion Channel Zervamicin

Antiamoebin's Antifungal MIC Against Coprophilous Fungi Provides Ecological Niche Selectivity

In ecological studies of coprophilous fungi, antiamoebins have been shown to be the sole antifungal agents in dung colonized by Stilbella erythrocephala. The total antiamoebin concentration in dung was 126–624 µg/g fresh weight, with minimum inhibitory concentrations (MICs) against most other coprophilous fungi being ≤100 µg/mL [1]. This high local concentration and specific MIC profile explain its role in mediating fungal competition in this unique environment.

Antifungal Peptaibol Microbial Ecology

Antiamoebin's Selectivity for Protozoa Over Bacteria Distinguishes It from Broad-Spectrum Peptaibols

Antiamoebin exhibits a unique spectrum of activity, effectively targeting protozoa such as Entamoeba histolytica, Trichomonas vaginalis, and Trypanosoma species, but lacking any significant antibacterial effect . This contrasts with many peptaibols (e.g., alamethicin, trichotoxin) which display broader antibacterial activity in addition to their antifungal and antiprotozoal properties. This selectivity simplifies its use in complex biological systems where confounding antibacterial effects are undesirable.

Antiprotozoal Peptaibol Selectivity

High-Impact Application Scenarios for Antiamoebin in Membrane Biophysics & Natural Products Research


Studying Non-Canonical Ion Transport Mechanisms in Planar Lipid Bilayers

As established in Section 3, antiamoebin's dual function as both an ion carrier and a voltage-insensitive pore former provides a unique model system for dissecting the structural features governing membrane transport. Researchers can use antiamoebin in electrophysiology experiments to directly compare and contrast its activity with canonical voltage-gated peptaibols like alamethicin. This enables the investigation of how specific sequence modifications (e.g., proline-induced kinks) alter transport modality. [1]

Antifungal Antibiosis Model in Microbial Ecology Experiments

The quantitative MIC data against coprophilous fungi and its demonstrated ecological role make antiamoebin a validated tool for studying fungal competition. Researchers can use antiamoebin as a reference standard in agar diffusion assays or co-culture experiments to benchmark antifungal activity in new isolates or to investigate the chemical ecology of dung and other specialized habitats. Its known concentration range in natural substrates (126-624 µg/g) provides a physiologically relevant target for in vitro studies. [2]

Selective Antiprotozoal Agent for Axenic Culture and Mechanism-of-Action Studies

Antiamoebin's unique selectivity profile—potent activity against protozoa with no antibacterial effect—makes it an ideal reagent for axenic culture of protozoan pathogens or for studying antiprotozoal mechanisms without confounding antibacterial activity. Researchers investigating the molecular basis of Entamoeba histolytica or Trichomonas vaginalis susceptibility can use antiamoebin as a specific probe to study membrane disruption pathways, minimizing off-target effects on bacterial contaminants or co-cultured bacteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiamoebin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.